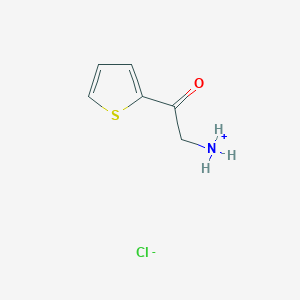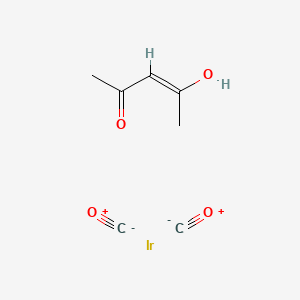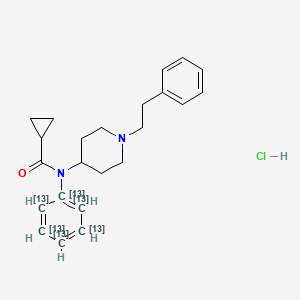
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester, also known as 3-Acryloxypropyl Methyl Dimethoxysilane, is an organosilicon compound. It is characterized by the presence of both acrylate and silane functional groups, making it a versatile compound in various chemical applications. The compound has a molecular weight of 218.33 g/mol and is commonly used in the synthesis of polymers and as a coupling agent in various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester typically involves the reaction of 3-chloropropyltrimethoxysilane with acrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The silane group can be hydrolyzed in the presence of water to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silane group.
Condensation: Catalysts such as tin octoate or titanium isopropoxide are used to promote condensation reactions.
Major Products Formed
Polymers: The polymerization of the acrylate group leads to the formation of polyacrylates.
Siloxanes: Hydrolysis and condensation of the silane group result in the formation of siloxane networks.
科学的研究の応用
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Acts as a coupling agent in the production of composite materials and coatings.
作用機序
The mechanism of action of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester involves the interaction of its functional groups with various substrates. The acrylate group can undergo polymerization, forming covalent bonds with other monomers. The silane group can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the resulting materials .
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: Similar in structure but with a methyl group on the acrylate moiety.
2-Propenoic acid, 2-methyl-, 3-(dimethoxysilyl)propyl ester: Similar but with different alkoxy groups on the silane moiety.
Uniqueness
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester is unique due to its specific combination of acrylate and silane functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and silane coupling capabilities .
特性
分子式 |
C9H16O4Si |
|---|---|
分子量 |
216.31 g/mol |
InChI |
InChI=1S/C9H16O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7H2,2-3H3 |
InChIキー |
SPRHASQVWSKXAA-UHFFFAOYSA-N |
正規SMILES |
COC(OC)[Si]CCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)
![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)


![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)

![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)




